molecular formula C11H17NO3S B6178241 (2R)-N-benzyl-1-methoxypropane-2-sulfonamide CAS No. 2639375-47-4

(2R)-N-benzyl-1-methoxypropane-2-sulfonamide

Cat. No. B6178241
CAS RN: 2639375-47-4
M. Wt: 243.3
InChI Key:
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Description

(2R)-N-benzyl-1-methoxypropane-2-sulfonamide, also known as benzyl sulfonamide, is a widely used chemical compound found in various industrial and laboratory applications. It is an anionic surfactant and has a wide range of uses in the synthesis of organic compounds, in the study of biochemical and physiological effects, and in the development of drug and biologic agents.

Mechanism of Action

Benzyl sulfonamide functions as an anionic surfactant, meaning that it can bind to positively charged molecules and reduce their surface tension. This allows the compound to interact with molecules in aqueous solutions and facilitate their transport. The compound is also thought to act as a chelating agent, binding to metal ions and preventing them from being absorbed into cells.
Biochemical and Physiological Effects
Benzyl sulfonamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of the enzyme aromatase, which is involved in the biosynthesis of estrogens. It has also been found to inhibit the activity of the enzyme 5-alpha reductase, which is involved in the metabolism of testosterone. In addition, the compound has been found to act as a chelating agent, binding to metal ions and preventing them from being absorbed into cells.

Advantages and Limitations for Lab Experiments

The use of (2R)-N-benzyl-1-methoxypropane-2-sulfonamide sulfonamide in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, and it can be used in a variety of applications. Additionally, it is a relatively non-toxic compound and has been found to have a variety of biochemical and physiological effects. However, there are some limitations to its use in laboratory experiments. It is a relatively unstable compound and can be easily degraded by light or heat. Additionally, the compound can be toxic in high concentrations, and it can interfere with the results of certain experiments.

Future Directions

The use of (2R)-N-benzyl-1-methoxypropane-2-sulfonamide sulfonamide in laboratory experiments is likely to continue to grow in the future. The compound has a wide range of applications, and its biochemical and physiological effects are still being explored. Additionally, the compound has potential applications in the development of drugs and biologic agents, and it could be used to create new inhibitors of the enzymes aromatase and 5-alpha reductase. Furthermore, the compound could be used in the synthesis of new organic compounds, and its chelating properties could be further explored. Finally, the compound could be used to create new surfactants that are more stable and less toxic than existing ones.

Synthesis Methods

Benzyl sulfonamide is produced by the reaction of (2R)-N-benzyl-1-methoxypropane-2-sulfonamide chloride and sodium sulfonamide in an aqueous solution. This reaction results in a precipitate of the sulfonamide, which is then purified by filtration or recrystallization. The compound can also be synthesized from the reaction of this compound bromide and sodium sulfonamide in an aqueous solution.

Scientific Research Applications

Benzyl sulfonamide has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the study of biochemical and physiological effects, particularly in the areas of drug and biologic agents. The compound has been used in the development of inhibitors of the enzyme aromatase, which is involved in the biosynthesis of estrogens. It has also been used in the synthesis of inhibitors of the enzyme 5-alpha reductase, which is involved in the metabolism of testosterone.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-N-benzyl-1-methoxypropane-2-sulfonamide involves the reaction of (2R)-1-methoxypropane-2-sulfonyl chloride with benzylamine.", "Starting Materials": [ "(2R)-1-methoxypropane-2-sulfonyl chloride", "benzylamine" ], "Reaction": [ "Step 1: Dissolve (2R)-1-methoxypropane-2-sulfonyl chloride in anhydrous dichloromethane.", "Step 2: Add benzylamine dropwise to the solution while stirring at room temperature.", "Step 3: Allow the reaction mixture to stir at room temperature for 24 hours.", "Step 4: Extract the product with dichloromethane and wash with water.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 6: Purify the product by column chromatography using a suitable solvent system." ] }

CAS RN

2639375-47-4

Molecular Formula

C11H17NO3S

Molecular Weight

243.3

Purity

95

Origin of Product

United States

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